4-Fluoro-4-phenylpiperidine hydrochloride basic properties
4-Fluoro-4-phenylpiperidine hydrochloride basic properties
An In-Depth Technical Guide to the Basic Properties of 4-Fluoro-4-phenylpiperidine Hydrochloride
Introduction
4-Fluoro-4-phenylpiperidine hydrochloride is a synthetically valuable heterocyclic compound. It serves as a crucial intermediate and structural motif in the field of medicinal chemistry and drug discovery. The 4-phenylpiperidine scaffold is the core of numerous pharmacologically active agents, particularly those targeting the central nervous system (CNS).[1][2] The introduction of a fluorine atom at the 4-position of the piperidine ring is a common strategy in modern drug design to modulate metabolic stability, lipophilicity, and receptor binding affinity. This guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, analytical characterization, and handling of 4-Fluoro-4-phenylpiperidine hydrochloride, intended for researchers and professionals in drug development.
Chemical Identity and Physicochemical Properties
The hydrochloride salt form of 4-Fluoro-4-phenylpiperidine enhances its stability and aqueous solubility, making it more amenable to handling and use in various synthetic protocols compared to its free base form.[3]
Compound Identifiers
| Identifier | Value | Source |
| Chemical Name | 4-Fluoro-4-phenylpiperidine hydrochloride | N/A |
| CAS Number | 1056382-25-2 | [4][5][6] |
| Molecular Formula | C₁₁H₁₅ClFN | N/A |
| Molecular Weight | 215.70 g/mol | N/A |
| Free Base Name | 4-(4-Fluorophenyl)piperidine | [7] |
| Free Base CAS | 37656-48-7 | [7] |
| Free Base Formula | C₁₁H₁₄FN | [7] |
| Free Base Mol. Wt. | 179.23 g/mol | [7] |
Physicochemical Data
Obtaining precise experimental data for every physicochemical property can be challenging for specialized intermediates. Where direct data for the title compound is unavailable, data from the closely related analog, 4-phenylpiperidine, is provided for comparative purposes.
| Property | Value / Observation | Rationale & Causality |
| Appearance | Colorless to white or off-white solid. | The ionic nature of the hydrochloride salt favors the formation of a stable crystalline lattice. |
| Melting Point | Not consistently reported in the literature. The non-fluorinated analog, 4-phenylpiperidine (free base), melts at 61-65 °C.[8][9][10][11][12] | The presence of the hydrochloride salt significantly increases the melting point due to strong ionic interactions in the crystal lattice. The exact value would be sensitive to crystalline form and purity. |
| Solubility | Expected to be soluble in water, methanol, and other polar organic solvents. | The hydrochloride salt form imparts polarity and the ability to form hydrogen bonds with protic solvents, enhancing solubility over the free base. The related 4-phenylpiperidine hydrochloride is soluble in methanol.[13] |
| pKa (Predicted) | ~9.5 - 10.0 | The pKa of the parent compound, 4-phenylpiperidine, is predicted to be 10.20.[10] The electron-withdrawing fluorine atom at the 4-position is expected to slightly decrease the basicity of the piperidine nitrogen, resulting in a slightly lower pKa for its conjugate acid. An accurate experimental value is not readily available. |
Synthesis and Purification
The synthesis of 4-Fluoro-4-phenylpiperidine hydrochloride is typically achieved through the catalytic hydrogenation of a tetrahydropyridine precursor, followed by salt formation. This method is efficient and yields a high-purity product.
Synthetic Workflow
The causality behind this workflow lies in the strategic removal of a protecting group and the reduction of a double bond in a single, efficient step. The N-benzyl group serves as a convenient protecting group during earlier synthetic stages and is readily cleaved under hydrogenolysis conditions.
Caption: Synthetic workflow for 4-Fluoro-4-phenylpiperidine HCl.
Experimental Protocol
This protocol is a synthesized representation based on established literature procedures.[7]
-
Hydrogenation:
-
To a solution of 1-benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine (1.0 eq) in methanol, add Pearlman's catalyst (Palladium hydroxide, 20% on carbon, ~0.1 eq).
-
Pressurize the reaction vessel with hydrogen gas (approx. 50 psi).
-
Stir the suspension vigorously at room temperature for 24-48 hours. The progress is monitored by TLC or LC-MS to confirm the disappearance of the starting material.
-
Rationale: Palladium-catalyzed hydrogenation is a highly effective method for both the reduction of alkenes and the hydrogenolysis of N-benzyl groups. Methanol is an excellent solvent for this transformation.
-
-
Work-up and Isolation of Free Base:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-(4-fluorophenyl)piperidine free base, typically as an oil.
-
Rationale: Celite filtration is a standard and effective method for removing heterogeneous catalysts like Pd/C.
-
-
Salt Formation and Purification:
-
Dissolve the crude free base in a suitable solvent such as ethyl acetate.
-
Slowly add a solution of hydrogen chloride (e.g., 1M in diethyl ether or 2-propanol) with stirring.
-
The hydrochloride salt will precipitate out of the solution as a solid.
-
Collect the solid by filtration, wash with a small amount of cold ethyl acetate or ether, and dry under vacuum.
-
For higher purity, the solid can be recrystallized from a suitable solvent system, such as 2-propanol.[7]
-
Rationale: The free base is converted to its hydrochloride salt to facilitate purification by crystallization, as the salt form is typically a stable, crystalline solid with lower solubility in nonpolar organic solvents.
-
Analytical Characterization
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of 4-Fluoro-4-phenylpiperidine hydrochloride.
Analytical Workflow Diagram
Caption: Standard analytical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific, published spectra for 4-Fluoro-4-phenylpiperidine HCl are scarce, its spectral characteristics can be reliably predicted based on data from the non-fluorinated analog, 4-phenylpiperidine.[14][15]
Predicted ¹H and ¹³C NMR Data: The key difference in the ¹H NMR spectrum will be the absence of the methine proton at the C4 position. In the ¹³C NMR, the C4 signal will be split into a doublet by the fluorine atom (¹JCF coupling), and smaller couplings will be observed for adjacent carbons (²JCF, ³JCF). The signals of the phenyl group will also be affected by the fluorine substituent, showing characteristic splitting patterns.
Reference Data: ¹H and ¹³C NMR Chemical Shifts for 4-Phenylpiperidine (Free Base) in CDCl₃
| Position | ¹H Shift (ppm)[14] | ¹³C Shift (ppm) | Multiplicity / Coupling |
| Phenyl-H (ortho) | ~7.29 | ~126.5 | d |
| Phenyl-H (meta) | ~7.22 | ~128.5 | t |
| Phenyl-H (para) | ~7.19 | ~126.0 | t |
| Piperidine-H2, H6 (eq) | ~3.17 | ~46.5 | d |
| Piperidine-H2, H6 (ax) | ~2.73 | ~46.5 | t |
| Piperidine-H3, H5 (eq) | ~1.97 | ~34.5 | d |
| Piperidine-H3, H5 (ax) | ~1.64 | ~34.5 | q |
| Piperidine-H4 | ~2.61 | ~42.5 | tt |
| NH | ~1.82 | N/A | br s |
Mass Spectrometry (MS)
Electrospray ionization (ESI) in positive mode is the preferred method for this compound. The analysis will detect the mass of the free base.
-
Expected Molecular Ion: [M+H]⁺ = 180.1 m/z. This corresponds to the protonated free base (C₁₁H₁₄FN). A literature source confirms this value.[7]
-
Fragmentation: The primary fragmentation pathway for piperidines involves α-cleavage (cleavage of the C-C bond adjacent to the nitrogen), leading to the formation of stable iminium ions. Ring-opening fragmentation can also occur. The specific fragmentation pattern will be influenced by the collision energy used in an MS/MS experiment.
High-Performance Liquid Chromatography (HPLC)
A standard reverse-phase HPLC method is suitable for assessing the purity of 4-Fluoro-4-phenylpiperidine hydrochloride.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% to 95% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Rationale: The C18 stationary phase provides good retention for the phenyl group. The acidic mobile phase (TFA) ensures the piperidine nitrogen is protonated, leading to sharp, symmetrical peaks.
Pharmacological Context: A Versatile Scaffold
4-Fluoro-4-phenylpiperidine hydrochloride is not typically developed as a therapeutic agent itself. Instead, its value lies in its role as a key building block for more complex molecules with tailored pharmacological profiles. The 4-phenylpiperidine core is a well-established pharmacophore for CNS targets.[1]
-
Opioid Receptors: The 4-phenylpiperidine structure is foundational to the pethidine (meperidine) class of µ-opioid receptor agonists.[1][16]
-
Dopamine Receptors: Derivatives of 4-phenylpiperidine have been extensively explored as ligands for dopamine receptors, particularly the D2 subtype, leading to the development of antipsychotics and agents for movement disorders.[2]
-
Other CNS Targets: Various modifications of this scaffold have yielded potent ligands for sigma receptors, and monoamine transporters (for serotonin, norepinephrine, and dopamine).[17]
The introduction of the C4-fluoro substituent is a strategic design choice. It can block a potential site of metabolism (C-H hydroxylation), thereby improving the pharmacokinetic profile of the final drug candidate.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling 4-Fluoro-4-phenylpiperidine hydrochloride.
GHS Hazard Information
| Hazard Statement | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT - Single Exposure | H335 | May cause respiratory irritation. |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat. Avoid contact with skin and clothing.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
4-Fluoro-4-phenylpiperidine hydrochloride is a pivotal chemical intermediate whose properties are of significant interest to the drug discovery and development community. Its well-defined structure, accessible synthesis, and the established pharmacological relevance of its core scaffold make it a valuable tool for constructing novel CNS-active compounds. A thorough understanding of its basic properties, as outlined in this guide, is essential for its effective and safe utilization in research and development endeavors.
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Pontoriero, O., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands... Journal of Medicinal Chemistry, 53(6), 2510-2520. Retrieved February 14, 2026, from [Link]
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NIST. (n.d.). 4-Phenylpiperidine. Retrieved February 14, 2026, from [Link]
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Cheméo. (n.d.). 4-Phenylpiperidine. Retrieved February 14, 2026, from [Link]
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Ananthan, S., et al. (2004). Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. Bioorganic & Medicinal Chemistry Letters, 14(21), 5275-5279. Retrieved February 14, 2026, from [Link]
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